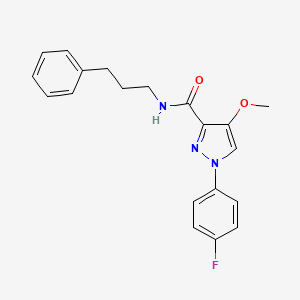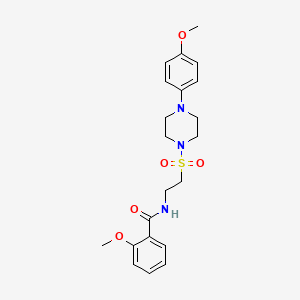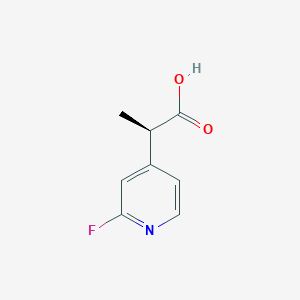
2-(2,4-Difluorophenyl)-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,4-Difluorophenyl)-5-fluoropyridine” is an organic compound. It is used as a building block for the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves multi-component reactions . These reactions often involve aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The reaction conditions are usually mild, and the reactions are carried out under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, the compound can participate in multi-component reactions to form complex molecules . It can also undergo reactions with other compounds to form new substances .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 95 °C/0.4 mmHg, a density of 1.254 g/mL at 25 °C, and a refractive index of n20/D 1.570 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
2-(2,4-Difluorophenyl)-5-fluoropyridine and its derivatives have been extensively studied for their synthetic pathways and structural characteristics. For instance, Hand and Baker (1989) explored the synthesis of related fluoropyridines, focusing on the isolation of novel difluoroboryl imidate structures (Hand & Baker, 1989). Similarly, the work by Boggs and Pang (1984) evaluated the structural effects of fluorination on pyridines, providing insights into the molecular changes induced by such substitutions (Boggs & Pang, 1984).
Application in Medical Imaging
Carroll, Nairne, and Woodcraft (2007) discussed the application of fluoropyridines, closely related to this compound, in medical imaging techniques like Positron Emission Tomography. This study highlights the potential of such compounds in enhancing imaging quality and diagnostic accuracy (Carroll, Nairne, & Woodcraft, 2007).
Novel Synthetic Pathways
Wittmann, Tranel, Fröhlich, and Haufe (2006) reported a novel synthetic pathway leading to fluoropyridines, demonstrating the potential to create various derivatives with different substituents. This research contributes to understanding the versatile synthesis methods applicable to compounds like this compound (Wittmann, Tranel, Fröhlich, & Haufe, 2006).
Photophysical Properties
Xu, Zhou, Wang, and Yu (2009) explored the photophysical properties of blue phosphorescent iridium complexes based on fluoropyridines. This study is significant for understanding the light-emitting properties of these compounds, which could have applications in display technologies and light-emitting devices (Xu, Zhou, Wang, & Yu, 2009).
Application in Antibacterial Agents
Chu et al. (1986) conducted research on arylfluoronaphthyridine antibacterial agents, closely related to this compound. Their work explored the synthesis and structure-activity relationships of these compounds, highlighting their potential in developing new antibacterial treatments (Chu et al., 1986).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N/c12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUQBAQVAGDVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide](/img/structure/B2794901.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794905.png)

![[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B2794907.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B2794908.png)
![2-methyl-N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2794912.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2794918.png)
![[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2794921.png)
![2-(4-methylbenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2794922.png)

